molecular formula C16H18N2O4 B5057339 4-(2,5-Dioxo-3-piperidin-1-yl-pyrrolidin-1-yl)-benzoic acid

4-(2,5-Dioxo-3-piperidin-1-yl-pyrrolidin-1-yl)-benzoic acid

Cat. No.: B5057339
M. Wt: 302.32 g/mol
InChI Key: PHCKCIOWVBYXTO-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-3-piperidin-1-yl-pyrrolidin-1-yl)-benzoic acid is a synthetic organic compound that features a benzoic acid moiety linked to a piperidinyl-pyrrolidinyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxo-3-piperidin-1-yl-pyrrolidin-1-yl)-benzoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Piperidinyl-Pyrrolidinyl Intermediate: This step might involve the reaction of piperidine with a suitable pyrrolidine derivative under controlled conditions.

    Coupling with Benzoic Acid: The intermediate is then coupled with benzoic acid or its derivatives using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxo-3-piperidin-1-yl-pyrrolidin-1-yl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions could yield reduced derivatives of the compound.

    Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxo-3-piperidin-1-yl-pyrrolidin-1-yl)-benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dioxo-3-pyrrolidin-1-yl-pyrrolidin-1-yl)-benzoic acid: Similar structure but lacks the piperidinyl group.

    4-(2,5-Dioxo-3-piperidin-1-yl-pyrrolidin-1-yl)-phenylacetic acid: Similar structure with a phenylacetic acid moiety instead of benzoic acid.

Uniqueness

4-(2,5-Dioxo-3-piperidin-1-yl-pyrrolidin-1-yl)-benzoic acid is unique due to the presence of both piperidinyl and pyrrolidinyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be reflected in its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

4-(2,5-dioxo-3-piperidin-1-ylpyrrolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-14-10-13(17-8-2-1-3-9-17)15(20)18(14)12-6-4-11(5-7-12)16(21)22/h4-7,13H,1-3,8-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCKCIOWVBYXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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